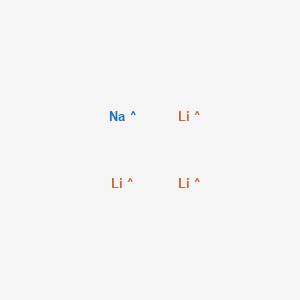
CID 71343853
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Compound “CID 71343853” is a chemical entity listed in the PubChem database. It is known for its unique chemical structure and properties, which make it a subject of interest in various scientific research fields. The compound’s molecular formula, structure, and other physicochemical properties are well-documented, providing a foundation for its diverse applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of compound “CID 71343853” involves specific chemical reactions and conditions. The detailed synthetic route typically includes steps such as:
Starting Materials: The synthesis begins with readily available starting materials.
Reaction Conditions: The reactions are carried out under controlled conditions, including temperature, pressure, and the use of catalysts or reagents.
Purification: The final product is purified using techniques such as crystallization, distillation, or chromatography to obtain a high-purity compound.
Industrial Production Methods: In an industrial setting, the production of compound “this compound” is scaled up using optimized processes to ensure efficiency and cost-effectiveness. This includes:
Batch or Continuous Processes: Depending on the demand, the production can be carried out in batch reactors or continuous flow systems.
Quality Control: Rigorous quality control measures are implemented to ensure the consistency and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: Compound “CID 71343853” undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms with different properties.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Catalysts: Catalysts like palladium on carbon or platinum are often employed to facilitate reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. These products can have distinct chemical and physical properties, making them useful for various applications.
Applications De Recherche Scientifique
Compound “CID 71343853” has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent or intermediate in organic synthesis and chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research explores its potential therapeutic effects and mechanisms of action in treating diseases.
Industry: The compound is utilized in the development of new materials, pharmaceuticals, and other industrial products.
Mécanisme D'action
The mechanism of action of compound “CID 71343853” involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as:
Binding to Receptors: The compound may bind to specific receptors on cell surfaces, triggering a cascade of cellular responses.
Enzyme Inhibition: It can inhibit the activity of certain enzymes, affecting metabolic pathways.
Signal Transduction: The compound may modulate signal transduction pathways, influencing cellular functions and processes.
Comparaison Avec Des Composés Similaires
Compound A: Shares a similar core structure but differs in functional groups.
Compound B: Has a similar molecular weight and physicochemical properties.
Compound C: Exhibits similar biological activities and applications.
Uniqueness: Compound “CID 71343853” stands out due to its unique combination of chemical structure, reactivity, and potential applications. Its distinct properties make it a valuable compound for various research and industrial purposes.
Propriétés
Numéro CAS |
141617-55-2 |
|---|---|
Formule moléculaire |
Li3Na |
Poids moléculaire |
43.9 g/mol |
InChI |
InChI=1S/3Li.Na |
Clé InChI |
LSAWWKDAWMJGAJ-UHFFFAOYSA-N |
SMILES canonique |
[Li].[Li].[Li].[Na] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


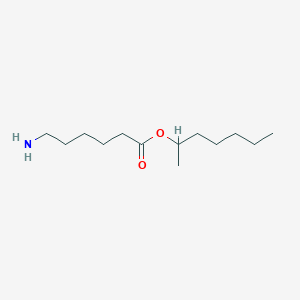
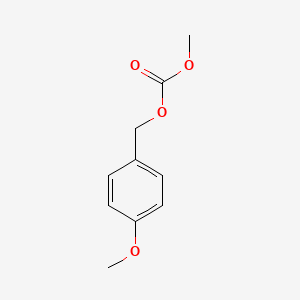
![4-methyl-N-[4-[1-[4-(N-(4-methylphenyl)anilino)phenyl]cyclohexyl]phenyl]-N-phenylaniline](/img/structure/B14260351.png)
![Methyl 2-{[(ethoxycarbonyl)sulfamoyl]methyl}benzoate](/img/structure/B14260356.png)

![2-Pyrrolidinecarboxamide, N-[(4-methylphenyl)sulfonyl]-, (2S)-](/img/structure/B14260364.png)

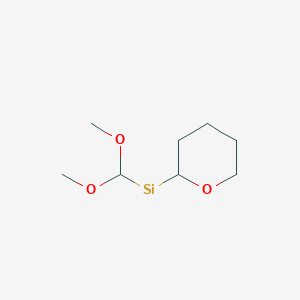
![Ethyl [1-(2-bromoethyl)-2,3-dihydro-1H-indol-2-yl]acetate](/img/structure/B14260382.png)
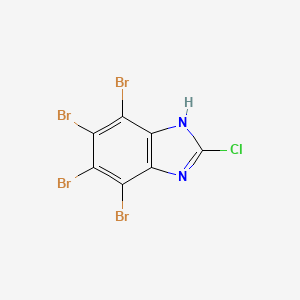
![1-(2-methylpropyl)-1H-imidazo[4,5-c][1,5]naphthyridine](/img/structure/B14260398.png)
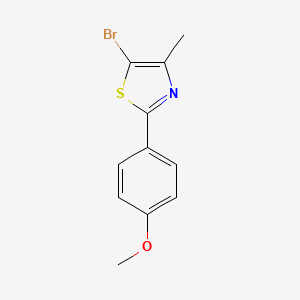

![N~2~,N~6~-Bis[3-(triethoxysilyl)propyl]pyridine-2,6-dicarboxamide](/img/structure/B14260421.png)
